molecular formula C9H9ClO B3052035 2-(4-Chlorophenyl)propanal CAS No. 38042-10-3

2-(4-Chlorophenyl)propanal

Cat. No.: B3052035
CAS No.: 38042-10-3
M. Wt: 168.62 g/mol
InChI Key: QZJGYKZZJQQIEP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)propanal is an organic compound with the molecular formula C9H9ClO It is characterized by the presence of a chlorophenyl group attached to a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Chlorophenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(4-Chlorophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-(4-Chlorophenyl)propanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 2-(4-Chlorophenyl)propanoic acid.

    Reduction: 2-(4-Chlorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)propanal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)propanal involves its interaction with various molecular targets. In biochemical contexts, it may act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)propanol: A reduced form of 2-(4-Chlorophenyl)propanal with similar reactivity but different physical properties.

    2-(4-Chlorophenyl)propanoic acid: An oxidized form with distinct chemical behavior and applications.

    4-Chlorobenzaldehyde: A related compound with a different functional group, leading to variations in reactivity and use.

Uniqueness: this compound is unique due to its specific combination of a chlorophenyl group and a propanal moiety, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various transformations makes it a valuable intermediate in organic chemistry.

Properties

IUPAC Name

2-(4-chlorophenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJGYKZZJQQIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343058
Record name 2-(4-Chlorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38042-10-3
Record name 2-(4-Chlorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 19.8 g (0.092 mole) of pyridinium chlorochromate in 80 mL of methylene chloride is added a solution of 7.8 g (0.046 mole) of 2-(4-chlorophenyl)propanol in 20 mL of methylene chloride. After one hour this mixture is diluted with 100 mL of diethyl ether, and the remaining solution is decanted from the insoluble material. Additional diethyl ether is added to the solids, and, after being mixed thoroughly, the solution is decanted from the solids and combined with the original solution. The combination is washed sequentially with 10 mL of a 10% aqueous solution of sodium hydroxide, 10 mL of 10% hydrochloric acid, and finally with 10 mL of water. After being dried over an hydrous magnesium sulfate, this solution is evaporated under reduced pressure, leaving a residue. This residue is passed through a column of silica gel, eluting with ethyl acetate/hexane (5:95). Product-containing fractions are combined, and the solvent is evaporated from the combined fractions under reduced pressure, leaving 2-(4-chlorophenyl)propionaldehyde as the residue.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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